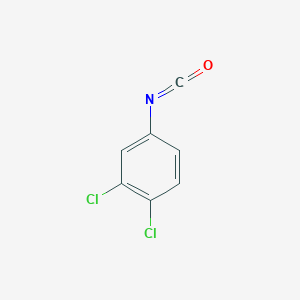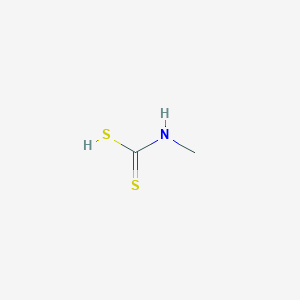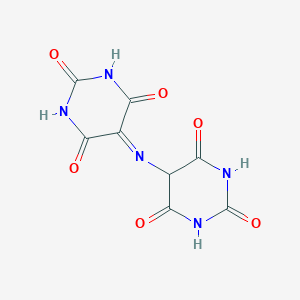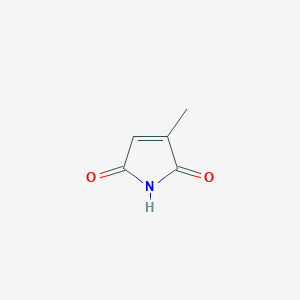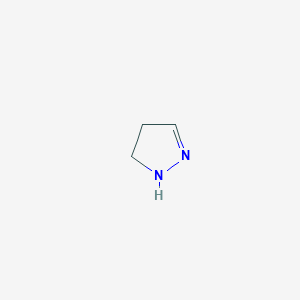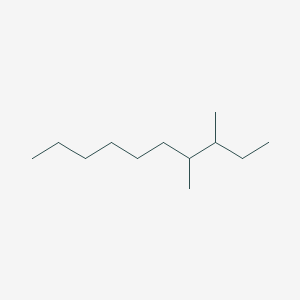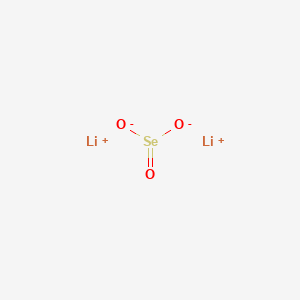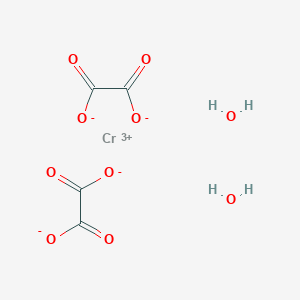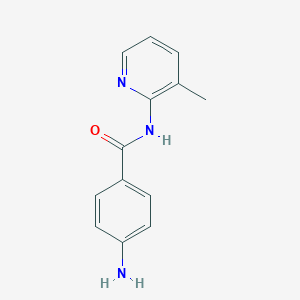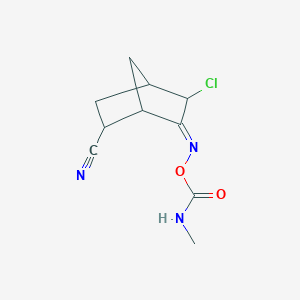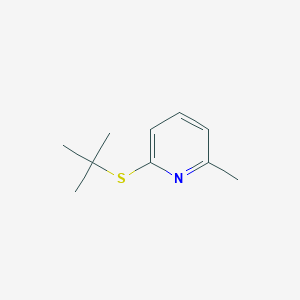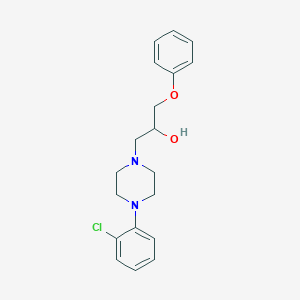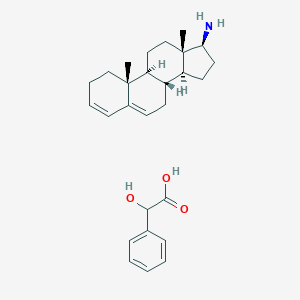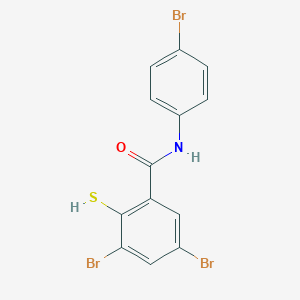
Thiosalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiosalan is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfur-containing compound that is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer therapy. In
Mecanismo De Acción
The mechanism of action of Thiosalan is not fully understood. However, it is believed that Thiosalan works by inhibiting the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs naturally in the body. Thiosalan has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Thiosalan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. Thiosalan has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiosalan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiosalan is also relatively inexpensive, making it a cost-effective option for scientific research. However, there are also limitations to using Thiosalan in lab experiments. The mechanism of action of Thiosalan is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, Thiosalan has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on Thiosalan. One potential area of research is to further investigate the mechanism of action of Thiosalan. This may involve studying the compound in different cell lines and animal models to better understand how it works. Another area of research is to investigate the potential use of Thiosalan in combination with other drugs for cancer therapy. Finally, more research is needed to investigate the potential use of Thiosalan in the treatment of neurodegenerative diseases.
Conclusion
Thiosalan is a promising chemical compound that has potential applications in scientific research. It has been shown to have anticancer properties, and may also be useful in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While there are limitations to using Thiosalan in lab experiments, its stability and cost-effectiveness make it an attractive option for scientific research. Further research is needed to fully understand the mechanism of action of Thiosalan and to investigate its potential applications in different areas of medicine.
Métodos De Síntesis
Thiosalan can be synthesized by reacting L-cysteine with sodium thiosulfate in the presence of hydrochloric acid. The reaction yields Thiosalan as a white crystalline solid with a melting point of 146-148°C. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
Thiosalan has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer therapy. Thiosalan has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Thiosalan has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
15686-78-9 |
|---|---|
Nombre del producto |
Thiosalan |
Fórmula molecular |
C13H8Br3NOS |
Peso molecular |
466 g/mol |
Nombre IUPAC |
3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |
Clave InChI |
OKHDITLYENFQED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |
Otros números CAS |
15686-78-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



